molecular formula C19H15N3O5S2 B2879747 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide CAS No. 727689-68-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

Cat. No. B2879747
M. Wt: 429.47
InChI Key: GIEOFDABPVHFER-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, including variations with thiazole and benzothiazole groups, have shown promise in assays for DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition, indicating their potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antitumor Activity

Synthesis and Antitumor Activity Evaluation of new benzothiazole derivatives has been conducted, revealing considerable anticancer activity against several cancer cell lines. These findings underscore the role of benzothiazole structures as pharmacophoric groups in anticancer drug design (Yurttaş et al., 2015).

Anticonvulsant Evaluation

The Anticonvulsant Evaluation of Indoline Derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant activity against seizures in mice, offering insights into the development of new anticonvulsant medications (Nath et al., 2021).

Antibacterial and Antimicrobial Activities

Ultrasound Synthesis, Characterization, and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus demonstrated promising antimicrobial activities against various bacterial and fungal strains, suggesting the application of these compounds in combating infectious diseases (Rezki, 2016).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, highlighting the importance of the thiazole ring in the structure-activity relationship for Src kinase inhibition and potential cancer therapy applications (Fallah-Tafti et al., 2011).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.


properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c23-18(20-8-12-4-5-16-17(6-12)27-11-26-16)10-29-19-21-15(9-28-19)13-2-1-3-14(7-13)22(24)25/h1-7,9H,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOFDABPVHFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

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